molecular formula C13H10F3NO2 B6368834 2-Hydroxy-6-(2-methoxy-5-trifluoromethylphenyl)pyridine CAS No. 1261910-22-8

2-Hydroxy-6-(2-methoxy-5-trifluoromethylphenyl)pyridine

Cat. No.: B6368834
CAS No.: 1261910-22-8
M. Wt: 269.22 g/mol
InChI Key: HCKOYQSKVAKONF-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(2-methoxy-5-trifluoromethylphenyl)pyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a hydroxyl group at the second position and a methoxy group at the sixth position on the pyridine ring, along with a trifluoromethylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(2-methoxy-5-trifluoromethylphenyl)pyridine typically involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow reactions and the use of advanced catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(2-methoxy-5-trifluoromethylphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, piperidine derivatives, and various substituted pyridines .

Scientific Research Applications

2-Hydroxy-6-(2-methoxy-5-trifluoromethylphenyl)pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(2-methoxy-5-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

6-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-19-11-6-5-8(13(14,15)16)7-9(11)10-3-2-4-12(18)17-10/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKOYQSKVAKONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683214
Record name 6-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-22-8
Record name 6-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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